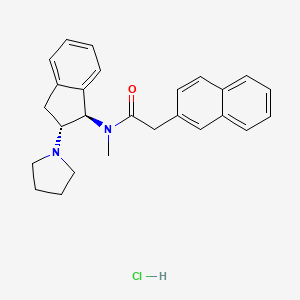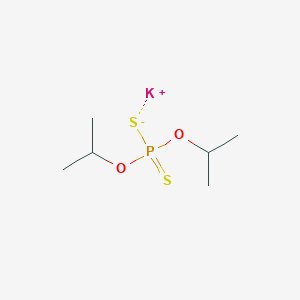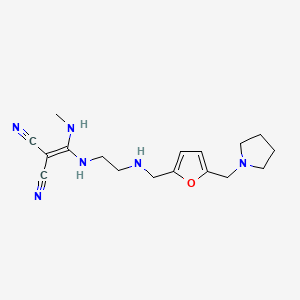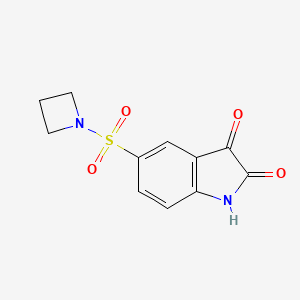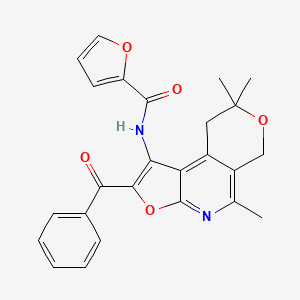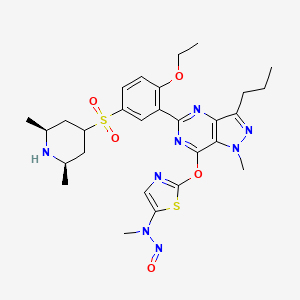
Nitroso-prodenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso-prodenafil is a synthetic designer drug found in “herbal” aphrodisiac products. It is a novel nitrosated analogue of sildenafil (Viagra). This compound has an innovative structure that acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide, which have powerfully synergistic effects .
Méthodes De Préparation
The preparation of nitroso-prodenafil involves several synthetic routes. One common method is the nitrosation of a sildenafil analogue. This process typically involves the reaction of a sildenafil derivative with a nitrosating agent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and a temperature range of 0-25°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Nitroso-prodenafil undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Nitroso-prodenafil has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Biology: It is used in research to understand the effects of nitroso compounds on biological systems, particularly their role in releasing nitric oxide.
Medicine: It is studied for its potential therapeutic effects, especially in the treatment of erectile dysfunction due to its ability to release aildenafil and nitric oxide.
Industry: It is used in the development of new aphrodisiac products and as a reference compound in quality control
Mécanisme D'action
Nitroso-prodenafil acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide. The release of aildenafil inhibits the phosphodiesterase type 5 enzyme, leading to increased levels of cyclic guanosine monophosphate, which causes smooth muscle relaxation and increased blood flow. The release of nitric oxide further enhances this effect by stimulating the production of cyclic guanosine monophosphate .
Comparaison Avec Des Composés Similaires
Nitroso-prodenafil is unique due to its dual mechanism of action, releasing both a phosphodiesterase type 5 inhibitor and nitric oxide. Similar compounds include:
Sildenafil: A well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Acetildenafil: Another phosphodiesterase type 5 inhibitor with a similar structure to sildenafil.
Sulfoaildenafil: A phosphodiesterase type 5 inhibitor with a sulfonyl group.
Naproxcinod: A non-steroidal anti-inflammatory drug that also releases nitric oxide
This compound’s unique combination of releasing both a phosphodiesterase type 5 inhibitor and nitric oxide sets it apart from these similar compounds, providing a synergistic effect that enhances its potency .
Propriétés
Formule moléculaire |
C28H36N8O5S2 |
|---|---|
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
N-[2-[5-[5-[(2R,6S)-2,6-dimethylpiperidin-4-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C28H36N8O5S2/c1-7-9-21-24-25(36(6)33-21)27(41-28-29-15-23(42-28)35(5)34-37)32-26(31-24)20-14-18(10-11-22(20)40-8-2)43(38,39)19-12-16(3)30-17(4)13-19/h10-11,14-17,19,30H,7-9,12-13H2,1-6H3/t16-,17+,19? |
Clé InChI |
BNIFBESUYAAZKT-JJTKIYQPSA-N |
SMILES isomérique |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5C[C@H](N[C@H](C5)C)C)OCC)C |
SMILES canonique |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5CC(NC(C5)C)C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


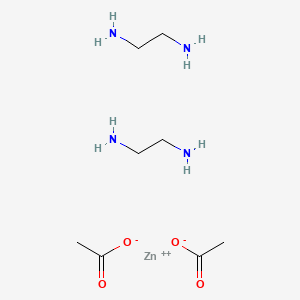
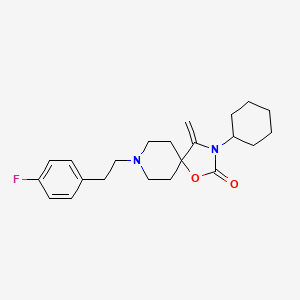
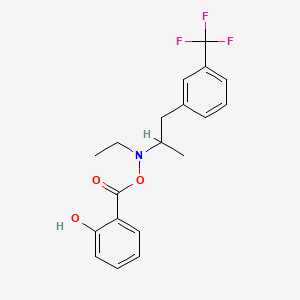

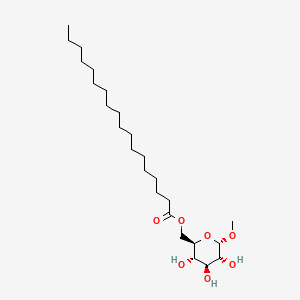
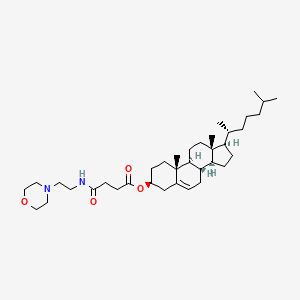

![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
